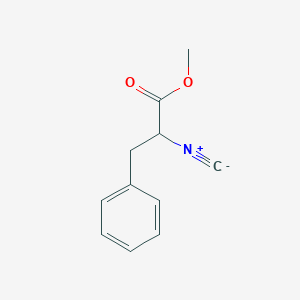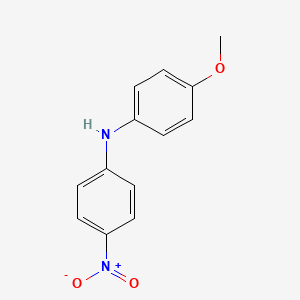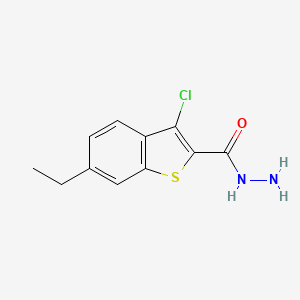
(2-Nitrophenyl)-piperidin-1-ylmethanone
Vue d'ensemble
Description
(2-Nitrophenyl)-piperidin-1-ylmethanone, also known as NPC-16, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by NPC-16 leads to an increase in 2-AG levels, which has been linked to a variety of physiological and biochemical effects.
Mécanisme D'action
(2-Nitrophenyl)-piperidin-1-ylmethanone acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and other tissues, which can activate cannabinoid receptors and produce a variety of physiological and biochemical effects.
Biochemical and physiological effects:
The increase in 2-AG levels produced by (2-Nitrophenyl)-piperidin-1-ylmethanone has been linked to a variety of physiological and biochemical effects, including analgesia, anti-inflammation, and neuroprotection. 2-AG is also involved in the regulation of appetite, mood, and stress, and has been implicated in the pathogenesis of various diseases, including cancer, epilepsy, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Nitrophenyl)-piperidin-1-ylmethanone is a potent and selective inhibitor of MAGL, which makes it a valuable tool for studying the endocannabinoid system in vitro and in vivo. However, the effects of (2-Nitrophenyl)-piperidin-1-ylmethanone on other enzymes and receptors in the endocannabinoid system should be taken into account when interpreting experimental results. In addition, the use of (2-Nitrophenyl)-piperidin-1-ylmethanone in animal studies may be limited by its poor solubility and bioavailability, which can affect its pharmacokinetics and efficacy.
Orientations Futures
There are many potential future directions for research on (2-Nitrophenyl)-piperidin-1-ylmethanone and the endocannabinoid system. One area of interest is the development of more potent and selective MAGL inhibitors, which could have therapeutic potential for a variety of diseases. Another area of interest is the investigation of the interactions between the endocannabinoid system and other signaling pathways, such as the immune system and the gut microbiome. Finally, the role of 2-AG and other endocannabinoids in human health and disease remains an important area of research, and (2-Nitrophenyl)-piperidin-1-ylmethanone could be a valuable tool for advancing our understanding of this complex system.
Applications De Recherche Scientifique
(2-Nitrophenyl)-piperidin-1-ylmethanone has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. The inhibition of MAGL by (2-Nitrophenyl)-piperidin-1-ylmethanone has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of pain, inflammation, and neurodegeneration. (2-Nitrophenyl)-piperidin-1-ylmethanone has also been used to study the role of the endocannabinoid system in addiction, anxiety, and depression.
Propriétés
IUPAC Name |
(2-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-8-4-1-5-9-13)10-6-2-3-7-11(10)14(16)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRDNSHELUDVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366067 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)-piperidin-1-ylmethanone | |
CAS RN |
26163-44-0 | |
| Record name | (2-nitrophenyl)-piperidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)






![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)



![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
